Laromustine

説明

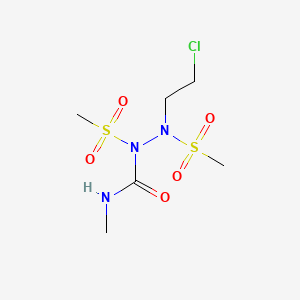

Structure

3D Structure

特性

IUPAC Name |

1-[2-chloroethyl(methylsulfonyl)amino]-3-methyl-1-methylsulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN3O5S2/c1-8-6(11)10(17(3,14)15)9(5-4-7)16(2,12)13/h4-5H2,1-3H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCULFYROUOVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169614 | |

| Record name | Laromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173424-77-6 | |

| Record name | Laromustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173424-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laromustine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173424776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laromustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cloretazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAROMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14J2G0U3NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Laromustine Prodrug Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laromustine (VNP40101M), a novel sulfonylhydrazine alkylating agent, has demonstrated significant antineoplastic activity in preclinical and clinical studies. As a prodrug, its efficacy is contingent on its activation to cytotoxic moieties. This technical guide provides an in-depth exploration of the this compound activation pathway, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying mechanisms. The activation of this compound is a pH-dependent process, leading to the generation of a DNA chloroethylating agent and a carbamoylating species. Understanding this activation pathway is critical for the optimization of its therapeutic application and the development of next-generation analogs.

Introduction

This compound is a promising chemotherapeutic agent that belongs to the class of sulfonylhydrazines. Its mechanism of action relies on its conversion to active metabolites that induce cytotoxic DNA lesions. This guide will dissect the chemical and enzymatic steps involved in this bioactivation, providing a comprehensive resource for researchers in oncology and medicinal chemistry.

The this compound Activation Pathway

This compound is designed as a prodrug to overcome the short half-life of its highly reactive chloroethylating metabolite. The activation process is primarily a non-enzymatic, pH-dependent decomposition.

Chemical Decomposition

At physiological pH, this compound undergoes a base-catalyzed elimination reaction. This process leads to the release of two distinct reactive intermediates: 90CE (1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine) and methylisocyanate.

-

90CE (Chloroethylating Agent): This is the primary DNA-damaging species. 90CE is a potent electrophile that rapidly chloroethylates the O6 position of guanine residues in DNA. This initial lesion can then evolve to form highly cytotoxic interstrand cross-links, which physically impede DNA replication and transcription, ultimately triggering apoptosis.[1]

-

Methylisocyanate (Carbamoylating Agent): This species acts as a carbamoylating agent, reacting with nucleophilic groups on proteins. A key target of methylisocyanate is the DNA repair enzyme O6-alkylguanine-DNA-alkyltransferase (AGT). By inhibiting AGT, methylisocyanate potentiates the cytotoxic effect of 90CE by preventing the repair of the O6-chloroethylguanine adducts.

The activation pathway can be visualized as follows:

Figure 1. This compound Prodrug Activation Pathway.

Quantitative Data

The stability and activation rate of this compound are critically dependent on environmental conditions, particularly pH and temperature.

Stability of this compound and its Active Metabolite

The following table summarizes the known stability data for this compound and its primary active metabolite, VNP4090CE.

| Compound | Matrix | Condition | Half-life | Reference |

| This compound (VNP40101M) | Human Plasma | -20°C | Stable for at least 365 days | [Nassar et al., 2019] |

| This compound (VNP40101M) | Human Plasma | -70°C | Stable for at least 371 days | [Nassar et al., 2019] |

| VNP4090CE | Human Blood | Physiological | < 90 seconds | [Nassar et al., 2019] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activation and activity of this compound.

Determination of this compound and VNP4090CE in Human Plasma by LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of this compound and its unstable active metabolite VNP4090CE in human plasma.

4.1.1. Materials and Reagents

-

This compound (VNP40101M) reference standard

-

VNP4090CE reference standard (handle with care due to instability)

-

Internal Standards (e.g., isotopically labeled this compound and VNP4090CE)

-

Human plasma (with sodium heparin anticoagulant)

-

Citric acid (2M solution)

-

Ethyl ether (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18 MΩ·cm)

4.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen human plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 2.5 µL of 2M citric acid to stabilize VNP4090CE.

-

Add the internal standard solution.

-

Add 1 mL of ethyl ether and vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.3. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: Zorbax SB-C18, 2.1 x 30 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.0 min: Linear gradient to 95% B

-

2.0-3.0 min: Hold at 95% B

-

3.0-3.1 min: Linear gradient to 5% B

-

3.1-4.0 min: Hold at 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Mass Spectrometer: API 4000 triple quadrupole or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

This compound: Q1/Q3 (specific m/z to be optimized)

-

VNP4090CE: Q1/Q3 (specific m/z to be optimized)

-

Internal Standards: Q1/Q3 (specific m/z to be optimized)

-

4.1.4. Experimental Workflow

Figure 2. LC-MS/MS Workflow for this compound Analysis.

In Vitro DNA Interstrand Cross-linking Assay

This assay measures the ability of this compound's active metabolite, 90CE, to induce interstrand cross-links in purified DNA.

4.2.1. Materials and Reagents

-

This compound or synthesized 90CE

-

Purified DNA (e.g., calf thymus DNA or a specific plasmid)

-

Tris-HCl buffer (pH 7.4)

-

Ethidium bromide or other fluorescent DNA intercalating dye

-

Agarose

-

TAE or TBE buffer

-

Denaturing solution (e.g., 0.2 M NaOH, 1 mM EDTA)

-

Neutralizing solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)

4.2.2. Experimental Procedure

-

Prepare a reaction mixture containing purified DNA in Tris-HCl buffer.

-

Add this compound or 90CE to the desired final concentration.

-

Incubate the reaction at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours) to allow for cross-link formation.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Divide each sample into two aliquots: one for native gel electrophoresis and one for denaturing gel electrophoresis.

-

For the denaturing gel, add denaturing solution and heat at 95°C for 5 minutes, followed by rapid cooling on ice.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the DNA fragments.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Cross-linked DNA will appear as a higher molecular weight band in the denaturing gel compared to the non-cross-linked, single-stranded DNA.

4.2.3. Logical Relationship of the DNA Cross-linking Assay

References

Discovery and development of Laromustine

An In-depth Technical Guide to the Discovery and Development of Laromustine

Introduction

This compound, also known as Cloretazine® or VNP40101M, is a novel sulfonylhydrazine alkylating agent that has been investigated for the treatment of various hematologic malignancies, particularly acute myeloid leukemia (AML). Developed as a next-generation agent, it was designed to overcome the resistance mechanisms associated with traditional alkylating agents like carmustine (BCNU). Its unique chemical structure allows for intracellular activation, leading to the formation of two active alkylating species that cross-link DNA, inducing apoptosis. This guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, tailored for researchers and drug development professionals.

Discovery and Rationale

This compound was developed by Vion Pharmaceuticals as a 1,2-bis(sulfonyl)hydrazine prodrug. The rationale behind its design was to create a compound that could be systemically administered and would decompose under physiological conditions into reactive species capable of alkylating DNA, without the need for enzymatic activation. This mechanism was intended to be effective against tumor cells that had developed resistance to conventional chemotherapies. The active moieties of this compound, methyl isocyanate and 2-chloroethyl methanesulfonate, are released intracellularly, providing a targeted cytotoxic effect.

Mechanism of Action

This compound functions as a prodrug that undergoes non-enzymatic decomposition under physiological conditions (pH 7.4, 37°C) to yield its two active metabolites.

-

90CE (2-chloroethyl methanesulfonate): This metabolite acts as a chloroethylating agent. It binds to the O6-position of guanine in DNA, a common mechanism for alkylating agents that leads to DNA cross-linking.

-

Methyl Isocyanate: This metabolite acts as a carbamoylating agent. It primarily reacts with lysine residues on proteins, leading to the inhibition of critical cellular processes, including DNA repair enzymes.

The dual action of chloroethylation and carbamoylation results in interstrand DNA cross-links, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering apoptosis. A key advantage of this compound is its potential to overcome resistance mediated by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), as the carbamoylating activity of methyl isocyanate can inactivate AGT.

Preclinical Development

In Vitro Studies

This compound demonstrated significant cytotoxic activity across a range of human tumor cell lines. Its efficacy was particularly noted in hematologic malignancy cell lines, including those resistant to other chemotherapeutic agents. The activity is often measured by the IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cells.

Table 1: In Vitro Cytotoxicity of this compound in Human Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| HL-60 | Promyelocytic Leukemia | 5.8 | |

| K-562 | Chronic Myelogenous Leukemia | 13.0 | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 8.9 | |

| U-937 | Histiocytic Lymphoma | 5.5 | |

| A549 | Non-Small Cell Lung Cancer | 27.0 |

| HCT-116 | Colon Cancer | 18.0 | |

Experimental Protocol: In Vitro Cytotoxicity Assay

A typical protocol to determine the IC50 values for this compound is as follows:

-

Cell Culture: Human tumor cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to attach overnight (for adherent cells).

-

Drug Exposure: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are then exposed to these concentrations for a continuous period, typically 72-96 hours.

-

Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is read using a microplate reader.

-

Data Analysis: The absorbance values are converted to percentage of cell survival relative to untreated control cells. The IC50 value is then calculated by plotting the percentage of survival against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Laromustine Target Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laromustine (also known as Cloretazine or VNP40101M) is a novel sulfonylhydrazine alkylating agent that has demonstrated significant antitumor activity in preclinical and clinical studies, particularly in hematologic malignancies. This technical guide provides a comprehensive overview of the core aspects of this compound's target identification and validation. It details the molecular mechanism of action, primary cellular targets, and the experimental methodologies used to elucidate these interactions. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this potent anticancer agent.

Introduction

This compound is a prodrug that, upon entering the bloodstream, releases two reactive species: a DNA chloroethylating agent, 90CE, and methyl isocyanate.[1] This dual mechanism of action contributes to its cytotoxicity against cancer cells, including those resistant to other alkylating agents.[1][2] This guide will delve into the established molecular targets of this compound and the experimental evidence that validates these targets.

Mechanism of Action

This compound's anticancer activity stems from its decomposition into two bioactive components, each with distinct cellular targets.

-

DNA Alkylation: The primary active metabolite, 90CE, is a potent DNA chloroethylating agent. It preferentially alkylates the O6 position of guanine residues in DNA.[1] This initial lesion can then lead to the formation of highly cytotoxic interstrand cross-links (ICLs) between guanine and cytosine.[1] These ICLs are difficult for cancer cells to repair and represent the principal cytotoxic lesions induced by this compound.[3]

-

Inhibition of DNA Repair: The second metabolite, methyl isocyanate, acts as a carbamoylating agent. One of its key targets is the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT).[1] By inhibiting AGT, methyl isocyanate prevents the repair of the O6-guanine adducts formed by 90CE, thus potentiating the DNA-damaging effects of this compound.[1] Additionally, the carbamoylating activity of this compound has been shown to inhibit the nucleotidyl transferase activity of DNA polymerase β (Pol β), a key enzyme in the base excision repair (BER) pathway.[4]

The synergistic action of DNA damage and the inhibition of crucial DNA repair pathways underscore the potent efficacy of this compound.

Target Identification and Validation

The primary molecular target of this compound is cellular DNA. Several experimental approaches have been employed to identify and validate this and other secondary targets.

Primary Target: DNA

The validation of DNA as the primary target of this compound has been established through various experimental observations:

-

Hypersensitivity of DNA Repair-Deficient Cells: Cells with deficiencies in DNA repair pathways, particularly those involved in resolving ICLs, exhibit heightened sensitivity to this compound. Studies have shown that cell lines with mutations in the Fanconi Anemia (FA) pathway (e.g., Fanconi Anemia C mutant) and those with deficient BRCA2, a key protein in homologous recombination repair, are hypersensitive to this compound.[3] This indicates that the cytotoxic effects of the drug are mediated through the formation of DNA lesions that are substrates for these repair pathways.

-

Role of O6-alkylguanine-DNA alkyltransferase (AGT/MGMT): The expression level of AGT directly correlates with cellular resistance to this compound. Cells with high levels of AGT can efficiently remove the O6-chloroethylguanine adducts before they can form ICLs, thus conferring resistance. Conversely, cells with low or no AGT expression are highly sensitive to the drug.[3] Transfection of AGT-deficient cells with a functional AGT gene has been shown to increase their resistance to this compound, further validating its role in the drug's mechanism.[3]

Secondary Target: DNA Polymerase β

The carbamoylating metabolite of this compound, methyl isocyanate, has been shown to inhibit the activity of DNA polymerase β (Pol β). This enzyme plays a crucial role in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks and damaged bases. Inhibition of Pol β's nucleotidyl transferase activity further compromises the cell's ability to repair DNA damage, contributing to the overall cytotoxicity of this compound.[4]

Signaling Pathways and Cellular Responses

This compound-induced DNA damage triggers a complex network of cellular responses, primarily centered around the DNA Damage Response (DDR) pathway.

DNA Damage Response (DDR) Pathway

The formation of DNA adducts and ICLs by this compound activates the DDR signaling cascade. This involves the activation of key sensor kinases, such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), which in turn phosphorylate and activate downstream checkpoint kinases, CHK2 and CHK1, respectively.[5][6] These kinases orchestrate cell cycle arrest, typically at the G1/S and G2/M checkpoints, to allow time for DNA repair.[7] A central player in this response is the tumor suppressor protein p53, which is stabilized and activated upon DNA damage.[8] Activated p53 transcribes target genes, such as p21, which enforce cell cycle arrest.[9] If the DNA damage is too severe to be repaired, these pathways can trigger apoptosis.

Fanconi Anemia (FA) Pathway

The FA pathway is crucial for the repair of ICLs. Upon the stalling of a replication fork at an ICL, the FA core complex is recruited, leading to the monoubiquitination of the FANCD2-FANCI dimer.[10] This monoubiquitination is a key event in the activation of the pathway, allowing for the recruitment of downstream nucleases and other factors required for the unhooking and repair of the cross-link. The hypersensitivity of FA-deficient cells to this compound underscores the importance of this pathway in processing the drug-induced DNA damage.

Data Presentation

The following tables summarize quantitative data on the cytotoxic activity of this compound in various cancer cell lines.

Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| EMT6 | Mouse Mammary Carcinoma | ~40 | [3] |

| Human Fibroblasts | Normal | >100 | [3] |

| U138 | Glioblastoma | ~100-200 | [11] |

Table 2: Effect of DNA Repair Capacity on this compound Cytotoxicity

| Cell Line | Genotype | Approximate Fold-Sensitivity Increase vs. Wild-Type | Reference |

| Fanconi Anemia C Mutant | FANCC -/- | ~10-fold | [3] |

| VC8 | BRCA2 -/- | ~100-fold | [3] |

| EMT6 + human AGT | AGT-expressing | ~5-10-fold more resistant | [3] |

Table 3: Inhibition of DNA Polymerase β by this compound Metabolites

| Compound | Target | IC50 (µM) | Reference |

| Cloretazine (this compound) | DNA Polymerase β (nucleotidyl transferase activity) | 92.2 ± 9.9 | [4] |

| 101MDCE (carbamoylating metabolite) | DNA Polymerase β (nucleotidyl transferase activity) | 92.2 ± 9.9 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification and validation of this compound's targets.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.

Protocol:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 6-well plates at a density predetermined to yield approximately 50-100 colonies per well in the untreated control.

-

Drug Treatment: Allow cells to attach for 4-6 hours, then expose them to a range of this compound concentrations for a defined period (e.g., 2 hours).

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each drug concentration by normalizing the number of colonies to the plating efficiency of the untreated control.

O6-alkylguanine-DNA alkyltransferase (AGT/MGMT) Activity Assay

This assay measures the activity of the AGT enzyme in cell extracts.

Protocol (Radioactive Method):

-

Substrate Preparation: Prepare a DNA substrate containing O6-[3H]methylguanine by reacting calf thymus DNA with N-[3H]methyl-N-nitrosourea.

-

Cell Lysate Preparation: Prepare a cell extract from the cells of interest.

-

Reaction: Incubate the cell extract with the radiolabeled DNA substrate. The AGT in the extract will transfer the [3H]methyl group from the DNA to itself.

-

Protein Precipitation: Precipitate the protein fraction using trichloroacetic acid.

-

Quantification: Measure the radioactivity in the protein precipitate using a scintillation counter. The amount of radioactivity is proportional to the AGT activity in the cell extract.

Protocol (Non-Radioactive, TLC-based Method):

-

Substrate: Use a fluorescently labeled O6-benzylguanine derivative.

-

Reaction: Incubate the cell extract with the fluorescent substrate. AGT will react with the substrate.

-

Thin-Layer Chromatography (TLC): Separate the reaction products by TLC.

-

Detection: Visualize the fluorescent spots under UV light. The amount of product is proportional to the AGT activity.[12]

Western Blotting for FANCD2 Monoubiquitination

This method is used to detect the activation of the Fanconi Anemia pathway.

Protocol:

-

Cell Treatment: Treat cells with this compound or another DNA cross-linking agent (e.g., mitomycin C as a positive control).

-

Protein Extraction: Lyse the cells and prepare whole-cell protein extracts.[13]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for FANCD2. The monoubiquitinated form of FANCD2 will appear as a band with a higher molecular weight than the non-ubiquitinated form.[13]

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

DNA Polymerase β Inhibition Assay

This assay measures the effect of this compound's metabolites on the activity of DNA polymerase β.

Protocol (In Vitro):

-

Reaction Mixture: Prepare a reaction mixture containing a gapped DNA substrate, dNTPs (including a radiolabeled dNTP like [α-32P]dATP), and purified recombinant DNA polymerase β.[14]

-

Inhibitor Addition: Add different concentrations of this compound or its isolated metabolites to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.

-

Quantification of Incorporation: Stop the reaction and measure the amount of radiolabeled dNTP incorporated into the DNA substrate. This can be done by spotting the reaction onto a filter and washing away unincorporated nucleotides, followed by scintillation counting.[14]

-

Data Analysis: Calculate the percent inhibition of DNA polymerase β activity at each inhibitor concentration.

Conclusion

The identification and validation of this compound's molecular targets have provided a solid foundation for understanding its potent anticancer activity. The primary targeting of DNA through alkylation, coupled with the inhibition of key DNA repair enzymes like AGT and DNA polymerase β, creates a multi-pronged attack on cancer cells. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of this compound and to develop novel therapeutic strategies based on its unique mode of action. Future research may focus on identifying additional cellular targets and exploring synergistic combinations with other anticancer agents to enhance its therapeutic efficacy.

References

- 1. Direct assay for O6-methylguanine-DNA methyltransferase and comparison of detection methods for the methylated enzyme in polyacrylamide gels and electroblots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods [mdpi.com]

- 3. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the Molecular Secrets of Antifolate Drug Resistance: A Multi-Omics Investigation of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pronase-based assay method for O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thin layer chromatography-based assay of O6-methylguanine-DNA methyltransferase activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Inhibition of human DNA polymerase β activity by the anticancer prodrug Cloretazine - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Laromustine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laromustine, also known as Cloretazine or VNP40101M, is a novel sulfonylhydrazine prodrug with significant antineoplastic activity.[1][2] Developed at Yale University, it has been investigated for the treatment of various hematological malignancies and solid tumors, including acute myeloid leukemia (AML), myelodysplastic syndromes, and glioma.[3][4][5] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, pharmacokinetics, in vitro and in vivo efficacy, and toxicology, supported by detailed experimental protocols and data visualizations.

Mechanism of Action

This compound is a prodrug that, upon entering the bloodstream, undergoes activation to release two reactive species: a DNA chloroethylating agent, 90CE, and methyl isocyanate.[1] This dual mechanism of action contributes to its potent cytotoxic effects.

The primary cytotoxic activity of this compound stems from its ability to induce DNA damage. The released 90CE chloroethylates the O6 position of guanine residues in DNA. This initial lesion can then react with the cytosine on the opposing DNA strand, leading to the formation of interstrand cross-links (ICLs).[1] These ICLs are highly toxic to cells as they block DNA replication and transcription, ultimately triggering apoptosis.[1]

Concurrently, the methyl isocyanate moiety acts as a carbamoylating agent. It inhibits the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT).[1] AGT is responsible for removing alkyl groups from the O6 position of guanine, thereby repairing the very type of DNA damage induced by 90CE. By inhibiting AGT, methyl isocyanate potentiates the cytotoxic effects of the chloroethylating species, preventing the repair of the DNA cross-links and enhancing the drug's anti-tumor activity.

dot

Caption: this compound's dual mechanism of action.

In Vitro Pharmacology

Cytotoxicity

This compound has demonstrated broad-spectrum anticancer activity in preclinical studies, including effectiveness against cell lines resistant to other alkylating agents like BCNU, cyclophosphamide, and melphalan.[5] The cytotoxicity of this compound is significantly influenced by the expression levels of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). Cells with low or deficient AGT expression are more sensitive to this compound-induced cell death.[1]

| Cell Line/Condition | Sensitivity to this compound | Key Findings | Reference |

| EMT6 (mouse mammary tumor) | Sensitive | More sensitive than human fibroblasts. Sensitivity is increased in rapidly proliferating cells compared to quiescent cells. | [1][6] |

| Human Fibroblasts | Less Sensitive | Less sensitive compared to EMT6 tumor cells. | [1][6] |

| AGT-transfected EMT6 cells | Resistant | Expression of mouse or human AGT confers resistance to this compound. | [1][6] |

| Fanconi Anemia C deficient cells | Hypersensitive | Confirms the critical role of DNA cross-links in this compound's cytotoxicity. | [1][6] |

| VC8 (BRCA2-deficient) cells | Hypersensitive | Highlights the importance of the Fanconi Anemia/BRCA pathway in repairing this compound-induced damage. | [1][6] |

| Glioblastoma Multiforme (U138) | Sensitive | The LD50 was determined to be approximately 700 µM after a 6-hour treatment. | [7] |

| Leukemia cell lines | Sensitive | Less than 10 interstrand cross-links per genome resulted in 50% mortality. | [1] |

Experimental Protocols

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

This compound (VNP40101M)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with the same solvent concentration used for this compound) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other absorbance values.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

dot

Caption: Workflow for the MTT cytotoxicity assay.

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing a measure of long-term cell survival.

Materials:

-

This compound (VNP40101M)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

6-well plates or culture dishes

-

Staining solution (e.g., crystal violet in methanol)

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension of the desired cancer cell line.

-

-

Drug Treatment:

-

Treat the cell suspension with various concentrations of this compound for a defined period (e.g., 2 hours).

-

-

Cell Plating:

-

After treatment, wash the cells to remove the drug.

-

Count the viable cells and plate a known number of cells into 6-well plates containing fresh, drug-free medium. The number of cells plated will need to be optimized for each cell line and drug concentration to obtain a countable number of colonies.

-

-

Incubation:

-

Incubate the plates for 7-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form.

-

-

Colony Staining and Counting:

-

After the incubation period, wash the plates with PBS.

-

Fix the colonies with a solution like methanol or a 1:3 mixture of acetic acid and methanol.

-

Stain the colonies with a crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100.

-

Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / Number of cells seeded) / PE.

-

Plot the surviving fraction against the this compound concentration to generate a dose-response curve.

-

In Vivo Pharmacology

Pharmacokinetics in Rats

A study in male Long-Evans rats following a single intravenous bolus dose of 10 mg/kg [14C]this compound provided the following pharmacokinetic parameters:

| Parameter | Value | Unit |

| Cmax (Peak Plasma Concentration) | 8.3 | µg/mL |

| Plasma Half-life | ~62 | minutes |

Distribution and Excretion:

-

The drug-derived radioactivity was widely distributed to various tissues.

-

The highest concentrations of radioactivity were found in the contents of the small intestine and urinary bladder, indicating these as major routes of excretion.

-

Within specific organs, the highest concentrations were observed in the renal cortex, small intestine, Harderian gland, and pancreas.

-

Radioactivity was detected in the cerebrum, cerebellum, medulla, and spinal cord, suggesting that this compound or its metabolites can cross the blood-brain barrier.

-

Over a 7-day period, approximately 92.1% of the administered radioactive dose was recovered.

-

The primary route of elimination was via urine (48% within 48 hours), with smaller amounts excreted in the feces (5%) and as expired air (11%).

In Vivo Efficacy

This compound has demonstrated significant antitumor activity in various preclinical tumor models. In studies using EMT6 mouse mammary tumors, this compound treatment resulted in tumor cell killing and significant tumor growth delays.

Toxicology

In Phase I and II clinical trials, the primary dose-limiting toxicity of this compound was myelosuppression . This is a common side effect of alkylating agents and is characterized by a decrease in the production of blood cells in the bone marrow. Importantly, significant extramedullary (outside the bone marrow) toxicity was reported to be limited.

Experimental Protocol: Acute Toxicity Study (General Procedure)

This is a general protocol for an acute toxicity study in rodents to determine the MTD or LD50.

Materials:

-

This compound

-

Appropriate vehicle for administration

-

Rodents (e.g., mice or rats of a specific strain, age, and sex)

-

Dosing syringes and needles

-

Animal balance

-

Cages and appropriate housing

Procedure:

-

Animal Acclimatization:

-

Acclimatize animals to the laboratory conditions for at least one week before the study.

-

-

Dose Formulation:

-

Prepare different concentrations of this compound in a suitable vehicle.

-

-

Dosing:

-

Divide the animals into groups (e.g., 5 animals per group).

-

Administer a single dose of this compound to each animal in a dose-escalation manner. A control group receives the vehicle only. The route of administration should be relevant to the intended clinical use (e.g., intravenous).

-

-

Observation:

-

Observe the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 24 hours post-dosing) and then daily for 14 days.

-

Record body weights before dosing and at specified intervals throughout the study.

-

-

Necropsy:

-

At the end of the observation period, euthanize all surviving animals.

-

Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end) to identify any treatment-related macroscopic changes in organs and tissues.

-

-

Data Analysis:

-

Determine the MTD as the highest dose that does not cause mortality or significant toxicity.

-

If applicable, calculate the LD50 using appropriate statistical methods (e.g., probit analysis).

-

dot

Caption: Workflow for a typical acute toxicity study.

Signaling Pathways and Resistance Mechanisms

The efficacy of this compound is intricately linked to cellular DNA damage response and repair pathways.

dot

Caption: Key signaling and resistance pathways for this compound.

As depicted, the formation of DNA interstrand cross-links by this compound activates the DNA Damage Response (DDR), which can lead to apoptosis. However, two key resistance mechanisms can counteract its efficacy:

-

O6-Alkylguanine-DNA Alkyltransferase (AGT): High levels of AGT can directly repair the initial O6-guanine alkylation before it progresses to an interstrand cross-link, thus conferring resistance to this compound.

-

Fanconi Anemia/BRCA Pathway: This pathway is crucial for the repair of DNA interstrand cross-links. Tumors with a proficient Fanconi Anemia/BRCA pathway may be more resistant to this compound, while those with deficiencies in this pathway are hypersensitive.

Conclusion

This compound is a potent antineoplastic agent with a unique dual mechanism of action that involves both direct DNA damage through interstrand cross-linking and the inhibition of a key DNA repair enzyme. Its preclinical profile demonstrates broad-spectrum activity, particularly in cells with deficient DNA repair mechanisms. The dose-limiting toxicity is primarily myelosuppression, a manageable side effect for this class of drugs. The extensive preclinical data provide a strong rationale for its clinical development and highlight the potential for personalized medicine approaches by assessing tumor AGT status to predict patient response. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with or interested in the continued investigation of this compound and related compounds.

References

- 1. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (cloretazine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Preclinical evaluation of this compound for use in combination with radiation therapy in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.colby.edu [digitalcommons.colby.edu]

Laromustine Metabolites and Their Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laromustine (VNP40101M, Cloretazine®) is a novel sulfonylhydrazine alkylating agent that has demonstrated significant activity in the treatment of various malignancies, particularly acute myeloid leukemia (AML).[1][2] As a prodrug, this compound undergoes a complex series of metabolic and decomposition reactions to generate its biologically active species.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's metabolites, their formation, and their biological activities. The information is compiled from preclinical and clinical studies to serve as a resource for professionals in the field of oncology drug development.

Mechanism of Action

This compound's primary mechanism of action involves its conversion to two highly reactive intermediates: a DNA chloroethylating agent, 90CE, and methyl isocyanate.[4][5] The 90CE metabolite is responsible for alkylating the O6 position of guanine residues in DNA, which leads to the formation of interstrand cross-links.[5] These cross-links are difficult for cancer cells to repair and ultimately trigger apoptosis.[5] The concomitant release of methyl isocyanate further potentiates the cytotoxic effect by inhibiting O6-alkylguanine-DNA alkyltransferase (AGT), a key enzyme in the DNA repair pathway.[5]

Metabolic Pathways

The biotransformation of this compound is characterized by both enzymatic metabolism and spontaneous chemical degradation. In vitro studies utilizing liver microsomes from various species, including humans, have identified at least eight distinct radioactive components, designated C-1 through C-8.[6][7]

The metabolic fate of this compound is multifaceted, involving both enzymatic and non-enzymatic pathways. The primary enzymatic contribution is the hydroxylation to C-7, while the majority of other identified components arise from the inherent chemical instability of the parent compound under physiological conditions.

Enzymatic Metabolism

The only well-characterized enzymatic metabolite of this compound is C-7, a hydroxylated derivative also known as VNP40107.[5][6] The formation of C-7 is dependent on the presence of NADPH and is primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4/5.[6]

Chemical Degradation

The majority of this compound's breakdown products, including the primary active metabolite 90CE (C-8), are the result of spontaneous chemical degradation and hydrolysis at physiological pH.[6][7] Other identified degradation products are C-1, C-2, C-3, and C-4.[6] The metabolite profile is largely consistent across different species, suggesting that chemical decomposition is the predominant pathway of this compound clearance.[6]

Biological Activity of Metabolites

The anticancer activity of this compound is overwhelmingly attributed to its degradation products, 90CE and methyl isocyanate. There is limited publicly available data on the specific biological activity of the other identified metabolites (C-1 to C-4 and C-7). It is presumed that these compounds are either inactive or possess significantly less cytotoxic potential than the primary active moieties.

Table 1: Summary of this compound Metabolites and Their Known Biological Roles

| Metabolite ID | Chemical Name/Description | Formation Pathway | Known Biological Activity |

| C-8 | 90CE | Chemical Degradation | Primary Active Metabolite: DNA alkylating agent, forms interstrand cross-links.[5] |

| - | Methyl Isocyanate | Chemical Degradation | Active Species: Inhibits DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT).[5] |

| C-7 | VNP40107 (Hydroxylated this compound) | Enzymatic (CYP2B6, CYP3A4/5) | Not well-characterized; presumed to be significantly less active than 90CE. |

| C-1 to C-4 | Degradation Products | Chemical Degradation/Hydrolysis | Not well-characterized; presumed to be inactive or have minimal activity. |

Experimental Protocols

In Vitro Metabolism Studies

The characterization of this compound's metabolic profile has been primarily achieved through in vitro experiments using liver microsomes.

Objective: To identify the metabolites of this compound and the enzymes responsible for their formation.

Methodology:

-

Incubation: [14C]-labeled this compound is incubated with liver microsomes (from human, rat, dog, or monkey) at 37°C in a phosphate buffer (pH 7.4).

-

Cofactors: Reactions are typically run in the presence and absence of an NADPH-generating system to differentiate between enzymatic and non-enzymatic processes.

-

Enzyme Phenotyping: To identify the specific CYP enzymes involved, this compound is incubated with a panel of recombinant human CYP enzymes (e.g., rCYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).

-

Sample Analysis: At various time points, the reaction is quenched, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify the parent drug and its radioactive metabolites.

-

Structure Elucidation: The chemical structures of the metabolites are determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Cytotoxicity Assays

While specific data for individual metabolites is scarce, general protocols for assessing the cytotoxicity of alkylating agents are well-established.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology (MTT Assay Example):

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound or its metabolites) for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

The biological activity of this compound is a result of its chemical degradation to the potent alkylating agent 90CE and the DNA repair inhibitor methyl isocyanate. While in vitro studies have identified several other metabolites, including the enzymatically formed C-7, their contribution to the overall efficacy and toxicity of this compound appears to be minimal. Further research to isolate and characterize the biological activity of each of these minor metabolites could provide a more complete understanding of this compound's pharmacological profile. This guide serves as a foundational document for researchers and clinicians working with this important anticancer agent.

References

- 1. Cytotoxicity Assay Protocol [protocols.io]

- 2. This compound (cloretazine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H14ClN3O5S2 | CID 3081349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide on the Impact of Laromustine and Related Compounds on Cell Cycle Progression

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide delves into the mechanisms by which certain anticancer agents impact cell cycle progression, with a primary focus on the distinct actions of Laromustine and the Polo-like kinase 1 (PLK1) inhibitor, Onvansertib. While both are investigated for their therapeutic potential in oncology, their effects on the cell cycle are governed by fundamentally different mechanisms. This compound, a DNA alkylating agent, exerts its influence through the induction of DNA damage, leading to a more generalized, non-phase-specific cytotoxicity. In contrast, Onvansertib directly targets a key regulator of mitosis, leading to a specific G2/M phase arrest. This guide will elucidate these differences, presenting quantitative data, experimental methodologies, and visual pathways to provide a comprehensive resource for the scientific community.

This compound: A DNA Alkylating Agent

This compound (also known as Cloretazine or VNP40101M) is a novel sulfonylhydrazine alkylating agent. Its cytotoxic effects stem from its ability to induce DNA damage.

Mechanism of Action

Upon administration, this compound metabolizes to form a chloroethylating species. This reactive metabolite specifically targets the O6 position of guanine residues in DNA, leading to the formation of interstrand cross-links. These cross-links are difficult for cancer cells to repair and are highly toxic, ultimately inhibiting DNA replication and transcription, which leads to cell death. Due to this mechanism of direct DNA damage, this compound is generally considered to be a cell cycle-phase nonspecific agent. However, rapidly proliferating cells have shown greater sensitivity to this compound, which may be attributed to differences in the recognition and repair of these DNA cross-links.

Impact on Cell Cycle Progression

While not its primary targeted mechanism, the DNA damage induced by this compound can activate cell cycle checkpoints. This is a cellular defense mechanism to halt cell cycle progression and allow time for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis. The G2 checkpoint is particularly important for sensing DNA damage before the cell enters mitosis. While preclinical studies have extensively focused on its DNA cross-linking ability, detailed quantitative data on the specific percentages of cells arrested in each phase of the cell cycle are not as prominently reported as for targeted agents. Some studies on similar alkylating agents, like lomustine, have shown an arrest in the G2/M phase.

Signaling Pathway for this compound-Induced Cytotoxicity

The pathway for this compound's action is initiated by its metabolic activation and subsequent interaction with DNA.

Caption: this compound's mechanism of action leading to cytotoxicity.

Onvansertib: A Selective PLK1 Inhibitor

Onvansertib is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis. It is overexpressed in many types of cancer and is often associated with a poor prognosis.

Mechanism of Action and Impact on Cell Cycle Progression

PLK1 is a master regulator of the G2/M transition, spindle assembly, and cytokinesis. Onvansertib, by selectively inhibiting PLK1, disrupts these processes, leading to a pronounced G2/M cell cycle arrest and subsequent apoptosis in cancer cells.

Studies in various cancer cell lines have consistently demonstrated Onvansertib's ability to induce G2/M arrest. For instance, in uterine serous carcinoma (USC) cells, treatment with Onvansertib led to a dose-dependent increase in the G2 phase population. Similarly, in medulloblastoma cells, Onvansertib induced G2/M arrest and suppressed proliferation. This targeted disruption of the cell cycle is a key feature that distinguishes Onvansertib from non-specific DNA damaging agents.

Quantitative Data on Cell Cycle Arrest

The following table summarizes the quantitative effects of Onvansertib on cell cycle distribution in uterine serous carcinoma cell lines.

| Cell Line | Onvansertib Concentration | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2 | Reference |

| ARK-1 | Control | - | - | 31.75% | |

| 25 nM | Decreased | - | 42.50% | ||

| **SPEC-2 |

Investigating the Genotoxicity of Laromustine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laromustine (VNP40101M), a novel sulfonylhydrazine alkylating agent, has demonstrated significant anti-tumor activity in preclinical models. Its cytotoxic effects are primarily attributed to its genotoxic properties, specifically its ability to induce DNA damage in cancer cells. This technical guide provides an in-depth analysis of the genotoxicity of this compound, detailing its mechanism of action, the types of genetic damage it induces, and the cellular pathways it perturbs. While specific quantitative data from regulatory genotoxicity studies are not publicly available, this guide outlines the standard experimental protocols used to assess such effects and discusses the expected outcomes based on this compound's known chemical properties.

Mechanism of Genotoxic Action

This compound is a prodrug that undergoes metabolic activation to yield two reactive species: a chloroethylating agent (90CE) and methyl isocyanate. The genotoxicity of this compound is predominantly mediated by the 90CE moiety, which acts as a potent DNA alkylating agent.

The primary mechanism of action involves the chloroethylation of the O6 position of guanine residues in DNA. This initial alkylation event can lead to the formation of highly cytotoxic interstrand cross-links (ICLs) between guanine and cytosine on opposite DNA strands. These ICLs are particularly difficult for cellular DNA repair mechanisms to resolve and are considered the principal lethal lesions induced by this compound. The formation of ICLs physically obstructs DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis.

In addition to ICLs, the alkylating activity of this compound can result in other forms of DNA damage, including single-strand breaks and chromosomal aberrations.

The second reactive metabolite, methyl isocyanate, contributes to the overall cytotoxicity through a distinct mechanism. It is known to carbamoylate proteins, which can inhibit critical cellular processes, including DNA repair. Specifically, methyl

Laromustine's Role in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laromustine (Cloretazine®, VNP40101M) is a novel sulfonylhydrazine anticancer prodrug that exhibits a dual mechanism of action, yielding both a 2-chloroethylating agent and a methyl carbamoylating agent, methyl isocyanate, upon systemic decomposition. While the chloroethylating activity contributes to cytotoxicity through DNA cross-linking, the carbamoylating moiety is a potent and rapid inducer of apoptosis, particularly in hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides an in-depth analysis of the signaling pathways and molecular events through which this compound induces programmed cell death. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways to facilitate further research and drug development.

Dual Mechanism of this compound-Induced Cell Death

This compound is designed to spontaneously decompose in vivo into two reactive species, each contributing to its anticancer effects through distinct mechanisms:

-

2-Chloroethylating Agent (90CE): This electrophilic species alkylates DNA, primarily at the O6 position of guanine. This initial lesion can then form highly cytotoxic interstrand cross-links (ICLs) in the DNA.[1][2] ICLs block DNA replication and transcription, leading to cell cycle arrest and eventual cell death.[1][2] This mode of action is characteristic of other chloroethylating nitrosoureas.[1]

-

Methyl Isocyanate: This carbamoylating agent has been identified as the primary mediator of rapid apoptosis induced by this compound.[3] Unlike the DNA-damaging effects of the chloroethylating agent, methyl isocyanate triggers a distinct signaling cascade that swiftly leads to programmed cell death.[3]

The Carbamoylating Moiety and Rapid Apoptosis

The methyl isocyanate component of this compound is responsible for the rapid induction of apoptosis, a key feature of its therapeutic profile. This process is particularly prominent in leukemia cell lines such as HL-60.[3] The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

Signaling Pathway of Carbamoylating Agent-Induced Apoptosis

The apoptotic cascade initiated by the carbamoylating activity of this compound is thought to involve the activation of Apoptosis Signal-regulating Kinase 1 (ASK1). In its inactive state, ASK1 is bound to the reduced form of thioredoxin (Trx). Methyl isocyanate, the carbamoylating species, is proposed to react with sulfhydryl groups on Trx, leading to the dissociation of the ASK1-Trx complex.[4] This releases and activates ASK1, which in turn activates downstream kinases in the JNK and p38 MAP kinase pathways.[3][4]

Activated JNK and p38 can then modulate the activity of Bcl-2 family proteins, shifting the balance towards a pro-apoptotic state. This involves the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2. The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[3]

Quantitative Data on Carbamoylating Agent-Induced Apoptosis

The following table summarizes the expected quantitative outcomes of this compound's carbamoylating activity on HL-60 cells, based on published literature for this compound and its analogs.[3] Specific values are illustrative and may vary based on experimental conditions.

| Parameter | Condition | Time Point | Result |

| Apoptotic Cells (%) | This compound (Clinically Relevant Dose) | 3 hours | Substantial increase in Annexin V positive cells |

| (Annexin V/PI Staining) | Chloroethylating Agent (90CE) alone | 3 hours | No significant increase in apoptotic cells |

| PARP Cleavage | This compound | 6-12 hours | Significant increase in the 89 kDa cleaved fragment |

| (Western Blot) | Carbamoylating Agent (101MDCE) alone | 12 hours | Similar level of PARP cleavage to this compound |

| Chloroethylating Agent (90CE) alone | 6-12 hours | Minimal PARP cleavage compared to this compound | |

| Bax/Bcl-2 Ratio | This compound | 24-48 hours | Expected increase in the Bax/Bcl-2 protein ratio |

The Chloroethylating Moiety and Delayed Apoptosis

The 2-chloroethylating agent produced by this compound induces DNA interstrand cross-links, a form of damage that is highly toxic to cells.[1][2] This DNA damage triggers a cellular response that can ultimately lead to apoptosis, typically with a delayed onset compared to the rapid apoptosis induced by the carbamoylating moiety.

Signaling Pathway of DNA Damage-Induced Apoptosis

The formation of DNA interstrand cross-links by the chloroethylating agent stalls DNA replication forks, leading to the activation of the DNA Damage Response (DDR) pathway.[1] Key sensor proteins such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are recruited to the sites of damage. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.[1]

Activation of the DDR leads to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive to be repaired, the DDR can signal for the initiation of apoptosis. This can occur through both p53-dependent and p53-independent mechanisms. In p53-proficient cells, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic Bcl-2 family members like Bax and PUMA.[1] This, in turn, triggers the intrinsic apoptotic pathway as described previously. In p53-deficient cells, other pathways involving transcription factors like E2F1 can promote apoptosis.

Quantitative Data on DNA Damage-Induced Apoptosis

The following table provides an illustrative summary of the expected outcomes of the chloroethylating activity of this compound.

| Parameter | Condition | Time Point | Result |

| DNA Cross-links | Chloroethylating Agent | 6-24 hours | Dose-dependent increase in DNA interstrand cross-links |

| (e.g., Comet Assay) | |||

| Cell Cycle Arrest | Chloroethylating Agent | 24 hours | Accumulation of cells in S and G2/M phases |

| (Flow Cytometry) | |||

| Delayed Apoptosis | Chloroethylating Agent | 24-72 hours | Gradual increase in the apoptotic cell population |

| (Annexin V/PI Staining) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound-induced apoptosis.

Cell Culture and Treatment

-

Cell Line: Human promyelocytic leukemia (HL-60) cells are a suitable model.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed cells at a density of 2 x 10^5 cells/mL.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat cells with varying concentrations of this compound for different time points as required for dose-response and time-course studies.

-

Include a vehicle control (DMSO alone) in all experiments.

-

Annexin V/PI Apoptosis Assay by Flow Cytometry

-

Harvest Cells: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Wash: Wash the cell pellet twice with ice-cold PBS.

-

Resuspend: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot Analysis for PARP, Caspase-3, Bax, and Bcl-2

-

Cell Lysis:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer containing a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PARP (to detect both full-length and cleaved forms), cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.

-

Conclusion

This compound employs a sophisticated dual mechanism to induce cancer cell death. Its carbamoylating moiety triggers a rapid apoptotic response through the ASK1 and mitochondrial pathways, while its chloroethylating component induces delayed apoptosis via the DNA damage response pathway. This multifaceted approach may contribute to its efficacy in treating hematologic malignancies. A thorough understanding of these distinct apoptotic pathways is crucial for optimizing the clinical application of this compound and for the development of next-generation anticancer agents with similar dual-action profiles. Further research is warranted to fully elucidate the intricate signaling networks and to obtain more precise quantitative data on the apoptotic effects of this compound in various cancer models.

References

- 1. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbamoylating Activity Associated with the Activation of the Antitumor Agent this compound Inhibits Angiogenesis by Inducing ASK1-Dependent Endothelial Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Analysis of Laromustine and Cytarabine Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laromustine (also known as Cloretazine or VNP40101M) and Cytarabine (Ara-C) are potent chemotherapeutic agents utilized in the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML). This compound is a sulfonylhydrazine prodrug that acts as a DNA alkylating agent, inducing DNA cross-links and subsequent strand breaks. Cytarabine is a pyrimidine analog that, upon intracellular conversion to its triphosphate form, inhibits DNA polymerase and becomes incorporated into the DNA strand, leading to chain termination.

The distinct mechanisms of action of these two agents provide a strong rationale for their combined use. Preclinical evidence suggests that the combination of this compound and cytarabine results in enhanced cytotoxic effects against AML cells in vitro, indicating a potential for synergistic or additive therapeutic benefit. These application notes provide a framework of protocols for the in vitro evaluation of this combination therapy, including methods for assessing cell viability, apoptosis, and synergistic interactions. While detailed quantitative data from published head-to-head in vitro combination studies are scarce in publicly available literature, the provided protocols are based on established methodologies for drug combination analysis.

Data Presentation

The following tables are templates for the structured presentation of quantitative data obtained from the experimental protocols described below.

Table 1: Single Agent Cytotoxicity (IC50) Data

| Cell Line | This compound IC50 (µM) | Cytarabine IC50 (µM) |

| HL-60 | e.g., 5.0 | e.g., 0.1 |

| KG-1 | e.g., 7.5 | e.g., 0.5 |

| U937 | e.g., 6.2 | e.g., 0.25 |

| Primary AML Sample 1 | e.g., 10.2 | e.g., 0.8 |

Note: IC50 values are hypothetical examples and should be replaced with experimentally determined data.

Table 2: Combination Therapy Viability Data (Checkerboard Assay)

| This compound (µM) | Cytarabine (µM) | % Cell Viability |

| 0 | 0 | 100 |

| 0 | e.g., 0.05 | e.g., 85 |

| e.g., 2.5 | 0 | e.g., 70 |

| e.g., 2.5 | e.g., 0.05 | e.g., 45 |

Note: This table should be expanded to reflect the full range of concentrations tested.

Table 3: Apoptosis Induction by this compound and Cytarabine Combination

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | e.g., 2.1 | e.g., 1.5 |

| This compound (IC50) | e.g., 15.3 | e.g., 5.2 |

| Cytarabine (IC50) | e.g., 12.8 | e.g., 4.1 |

| Combination | e.g., 45.7 | e.g., 10.3 |

Note: Values are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Lines: Human AML cell lines (e.g., HL-60, KG-1, U937) are commonly used.

-

Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

Protocol 2: Assessment of Cell Viability (MTT Assay)

-

Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

-

Drug Preparation: Prepare stock solutions of this compound and cytarabine in a suitable solvent (e.g., DMSO or PBS) and dilute to desired concentrations in culture medium.

-

Treatment:

-

Single Agent: Add serial dilutions of this compound or cytarabine to designated wells.

-

Combination: For synergy assessment, use a checkerboard layout with varying concentrations of both drugs.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-